molecular formula C17H17NO4 B2375684 1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone CAS No. 477333-83-8

1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone

Cat. No. B2375684
M. Wt: 299.326
InChI Key: VKFLWHINDMBXOT-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone (also known as 4-methoxybenzodioxolyl-3-anilinopropanone) is a synthetic compound with a variety of applications in scientific research. It is a type of chemical compound known as a heterocyclic amine, which contains both nitrogen and oxygen atoms and has a variety of uses in the laboratory setting. This compound has been studied for its potential to be used in a range of biological and medical applications, ranging from chemical synthesis to drug development. In

Scientific Research Applications

Molecular and Supramolecular Structures

  • The study of molecular-electronic structures and supramolecular aggregation in related compounds has revealed insights into hydrogen bonding and molecular polarization. These findings can be critical for understanding the chemical properties and reactivity of 1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone and similar compounds (Low et al., 2004).

Synthesis and Structural Analysis

  • Novel syntheses involving the 1,3-benzodioxol nucleus have been explored, providing pathways for creating new compounds with potential applications in various scientific fields (Chauhan et al., 2008).

Pharmaceutical and Biological Applications

  • Certain compounds with a 1,3-benzodioxol structure have been investigated for their potential as receptor antagonists in medical research, indicating a possible area of application for similar structures (Tasker et al., 1997).

Fragrance Industry

  • The compound has relevance in the fragrance industry, as seen in studies examining its toxicology and dermatology when used as a fragrance ingredient (Mcginty et al., 2012).

Photochemistry and Polymerization

  • Derivatives of 1,3-benzodioxole have been investigated for their role as photoinitiators in free radical polymerization, suggesting potential applications in materials science and engineering (Kumbaraci et al., 2012).

Organic Chemistry and Synthetic Applications

  • The compound's structure is significant in organic synthesis, where it has been used as a precursor in the synthesis of various organic molecules, demonstrating its versatility and importance in organic chemistry (Yavari et al., 2006).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-20-14-5-3-13(4-6-14)18-9-8-15(19)12-2-7-16-17(10-12)22-11-21-16/h2-7,10,18H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFLWHINDMBXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone

CAS RN

477333-83-8
Record name 1-(1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYANILINO)-1-PROPANONE
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